molecular formula C18H22N4O2 B6479748 N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 887409-04-3

N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B6479748
CAS No.: 887409-04-3
M. Wt: 326.4 g/mol
InChI Key: LNFHBROIGHMRFW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a polycyclic heterocyclic compound characterized by a tricyclic core fused with nitrogen-containing rings.

Properties

IUPAC Name

N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17-14-12-21(18(24)19-13-6-2-1-3-7-13)11-9-15(14)20-16-8-4-5-10-22(16)17/h4-5,8,10,13H,1-3,6-7,9,11-12H2,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFHBROIGHMRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraene-5-carboxamide (CAS Number: 887409-04-3) is a complex organic compound characterized by its unique tricyclic structure and diverse potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.39 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC18H22N4O2C_{18}H_{22}N_{4}O_{2}
Molecular Weight342.39 g/mol
CAS Number887409-04-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and the introduction of specific functional groups to achieve desired biological properties. Key steps in the synthesis include:

  • Formation of Tricyclic Core : The initial step involves constructing the tricyclic framework through cyclization reactions.
  • Functional Group Modification : Subsequent steps introduce the cyclohexyl group and carboxamide functionalities.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and receptors involved in critical biological pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes linked to metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activity related to neurotransmission or hormonal regulation.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound in various fields:

  • Antitumor Activity : A study demonstrated that N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca exhibited significant cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF7), indicating its potential as an anticancer agent .
  • Antimicrobial Properties : Another investigation revealed that this compound displayed antimicrobial activity against Gram-positive bacteria, suggesting applications in treating bacterial infections .
  • Neuroprotective Effects : Research indicated neuroprotective properties in cellular models of neurodegeneration, hinting at potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-cyclohexyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca in relation to structurally similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological ActivityUniqueness
N-cyclohexyl-6-imino-7-(2-methoxyethyl)-2-oxo...Contains an imine groupAnticancerDifferent heterocyclic structure
N-cyclohexyl-N-propanoyl-pyridineContains a pyridine ringAntimicrobialSimpler structure
6-amino-N-cyclopentyl-benzothiazoleContains a benzothiazole moietyAntidiabeticUrea vs amide

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Halogenated analogs (BK60110/BK60058) require precise halogenation steps, while the nitro-substituted compound () poses stability risks during synthesis .

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